REACTION_CXSMILES
|
[CH3:1][S:2][CH2:3][C:4]1([C:7]([O:9]CC)=[O:8])[CH2:6][CH2:5]1>C(O)C.[OH-].[Na+]>[CH3:1][S:2][CH2:3][C:4]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5]1 |f:2.3|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl 1-(methylthiomethyl)cyclopropanecarboxylate
|
Quantity
|
860 mg
|
Type
|
reactant
|
Smiles
|
CSCC1(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 23° C. for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with dichloromethane (3×100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (4×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
gravity-filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CSCC1(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 420 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |